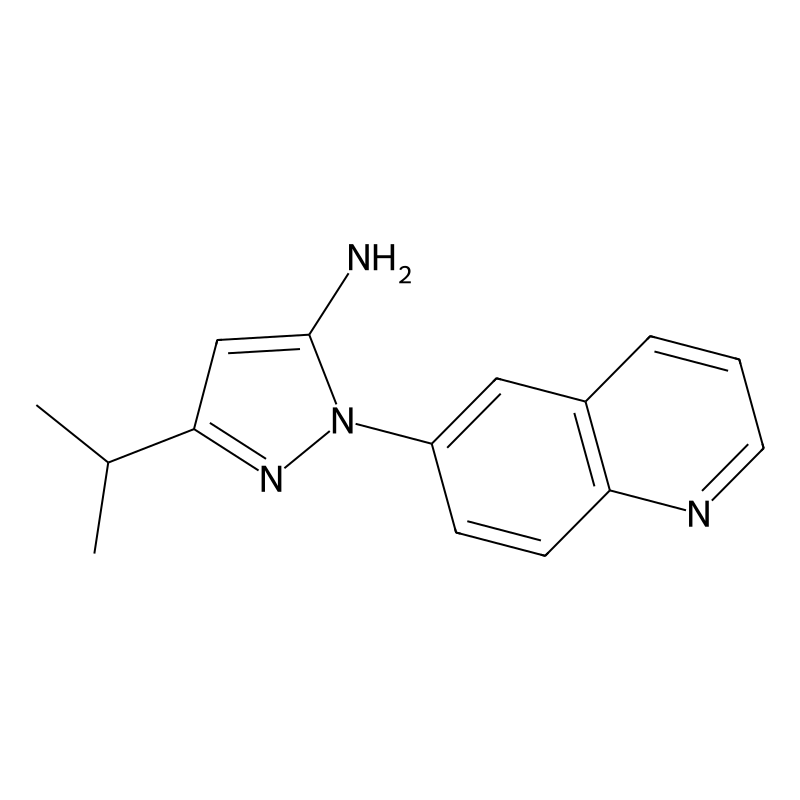

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a compound characterized by its unique structure, which integrates a pyrazole ring with a quinoline moiety. Its molecular formula is C₁₅H₁₆N₄, and it has a molar mass of 252.31 g/mol. The compound features an isopropyl group at the 3-position of the pyrazole ring and a quinoline substituent at the 1-position, contributing to its potential biological activity and chemical reactivity .

Due to the lack of specific research on this compound, its mechanism of action is unknown. However, pyrazole derivatives can exhibit various biological activities, including acting as antimicrobials, anti-inflammatory agents, and enzyme inhibitors []. The presence of the quinoline group might further modulate these activities depending on its specific interactions with biomolecules.

Chemical Identification

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound containing a pyrazole ring fused with a quinoline ring and an isopropyl group attached. It can be identified by its CAS number: 1012879-76-3 CAS databases: .Availability

Chemical suppliers like Sigma-Aldrich and Key Organics list 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine in their catalogs, suggesting its availability for research purposes [1, 2].

Research Absence

A search for scientific literature on 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine using scholarly databases yielded no significant results. This indicates a lack of published research on its properties or potential applications.

The reactivity of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine can be influenced by the functional groups present in its structure. Typical reactions may include:

- Nucleophilic substitutions: The amine group can participate in nucleophilic substitutions, allowing for further derivatization.

- Condensation reactions: The compound may undergo condensation with aldehydes or ketones to form imines or related products.

- Cyclization reactions: Given its pyrazole framework, it could participate in cyclization reactions to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological properties.

Research indicates that compounds similar to 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine often exhibit significant biological activities, including:

- Anticancer properties: Pyrazole derivatives have been studied for their potential as inhibitors of various kinases involved in cancer progression.

- Anticonvulsant effects: Some derivatives have shown efficacy in models of epilepsy, suggesting potential therapeutic applications in seizure disorders .

- Antihypertensive activity: Certain pyrazole-based compounds have been reported to possess antihypertensive effects, making them candidates for cardiovascular therapies .

The synthesis of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine can be achieved through various methods:

- Condensation reactions: Combining appropriate hydrazines with quinoline derivatives under acidic conditions can yield the desired pyrazole structure.

- Cyclization techniques: Utilizing cyclization strategies involving isopropyl-substituted precursors can facilitate the formation of the pyrazole ring.

- Microwave-assisted synthesis: This modern technique can enhance reaction rates and yields by providing uniform heating, leading to more efficient synthesis protocols .

These methods allow for scalability and adaptability in synthesizing this compound and its derivatives.

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine has potential applications in several fields:

- Pharmaceutical development: Its unique structure suggests applicability in drug design, particularly as an anticancer or anticonvulsant agent.

- Chemical probes: The compound could serve as a chemical probe in biological studies to investigate specific pathways or targets.

- Material science: Given its organic nature, it may find use in developing new materials with specific electronic or optical properties.

Interaction studies involving 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine typically focus on its binding affinity to various biological targets, such as:

- Protein kinases: Investigating its role as an inhibitor of specific kinases involved in cancer signaling pathways.

- Receptors: Assessing interactions with neurotransmitter receptors to evaluate potential effects on neurological conditions.

These studies are crucial for understanding the therapeutic potential and mechanisms of action of the compound.

Several compounds share structural similarities with 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine. Here are a few notable examples:

Uniqueness

3-isopropyl-1-(quinolin-6-yyl)-1H-pyrazol-5-amines' distinct combination of an isopropyl group and a quinoline moiety sets it apart from other similar compounds. This unique structure may enhance its solubility and bioavailability compared to other pyrazole derivatives.

Systematic Nomenclature and Synonyms

International Union of Pure and Applied Chemistry Name and Alternative Names

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine [1]. This nomenclature reflects the structural arrangement wherein an isopropyl group occupies the 3-position of the pyrazole ring, while a quinolin-6-yl substituent is attached to the nitrogen atom at position 1, and an amino group is present at position 5 of the pyrazole core [1] [2].

Alternative nomenclature systems may designate this compound with minor variations in positional numbering, though the International Union of Pure and Applied Chemistry system remains the authoritative standard for scientific literature [1]. The systematic name unambiguously defines the molecular architecture and substitution pattern, ensuring precise identification across chemical databases and research publications [2].

Chemical Abstracts Service Registry Number and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 1012879-76-3, which serves as its unique numerical identifier in chemical databases worldwide [1] [2] [3]. This registry number facilitates unambiguous identification and retrieval of compound-related information across various scientific and commercial databases.

The molecular descriptor number assigned to this compound is MFCD28384188, providing an additional layer of identification within molecular databases [1] [4]. These standardized identifiers ensure consistent referencing and eliminate potential confusion arising from nomenclature variations or structural ambiguities.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1012879-76-3 [1] |

| Molecular Descriptor Language Number | MFCD28384188 [1] |

| Molecular Formula | C₁₅H₁₆N₄ [1] [2] |

| Molecular Weight | 252.31-252.32 g/mol [1] [3] |

Molecular Structure

Two-Dimensional and Three-Dimensional Structural Representations

The molecular architecture of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine consists of three distinct structural components: a pyrazole core, a quinoline moiety, and an isopropyl substituent [1] [2]. The pyrazole ring system serves as the central scaffold, exhibiting a five-membered heterocyclic structure containing two nitrogen atoms in adjacent positions [5]. The quinoline substituent, attached through the nitrogen atom at position 1 of the pyrazole ring, introduces an extended aromatic system that significantly influences the compound's electronic properties [6].

Three-dimensional structural considerations reveal that the quinoline moiety adopts a planar configuration, while the pyrazole ring maintains coplanarity with the attached aromatic system [7] [8]. The isopropyl group at position 3 introduces steric bulk that may influence molecular conformation and intermolecular interactions [5]. Computational studies on related pyrazole-quinoline systems suggest that the dihedral angle between the pyrazole and quinoline planes typically ranges from 85.6 to 92.5 degrees, indicating significant structural flexibility [9].

Simplified Molecular Input Line Entry System, International Chemical Identifier, and International Chemical Identifier Key Codes

The compound's molecular structure is encoded using standardized chemical representation systems that facilitate computational analysis and database searching [1]. The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure, enabling efficient storage and manipulation of chemical information [1].

| Code Type | Value |

|---|---|

| Simplified Molecular Input Line Entry System | CC(C)C1=NN(C2=CC3=CC=CN=C3C=C2)C(N)=C1 [1] |

| International Chemical Identifier | 1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 [1] |

| International Chemical Identifier Key | CSUAVOBFNFAZIL-UHFFFAOYSA-N [1] |

The International Chemical Identifier provides a hierarchical representation that encodes connectivity, stereochemistry, and other structural features in a standardized format [1]. The corresponding International Chemical Identifier Key serves as a fixed-length hash derived from the full International Chemical Identifier, facilitating rapid database searches and structural comparisons [1].

Electronic and Stereochemical Features

π-Electron Delocalization in the Pyrazole Core

The pyrazole ring system exhibits significant π-electron delocalization that fundamentally influences the compound's electronic properties and reactivity [10] [5]. Quantum chemical calculations on five-membered nitrogen-containing heterocycles demonstrate that pyrazole rings maintain substantial cyclic delocalization, with the extent of delocalization being modulated by substituent electronic effects [10].

The presence of the amino group at position 5 of the pyrazole ring introduces electron-donating character through resonance interactions [5]. Studies on substituted pyrazoles indicate that electron-donating groups, such as amino substituents, tend to enhance π-electron delocalization within the heterocyclic core [10] [5]. The isopropyl group at position 3 provides additional electron density through inductive effects, further stabilizing the delocalized π-system [5].

Theoretical investigations using density functional theory methods reveal that the electron density of delocalized bonds method can quantify the extent of cyclic delocalization in pyrazole systems [10]. For amino-substituted pyrazoles, the delocalization typically extends across the entire five-membered ring, with significant contributions from both nitrogen atoms and the intervening carbon centers [10] [5].

Structural Influence of the Quinoline Moiety

The quinoline substituent attached to position 1 of the pyrazole ring exerts profound influence on the compound's electronic structure and molecular properties [6] [11]. Quinoline systems are characterized by extensive π-conjugation spanning both the pyridine and benzene components of the bicyclic framework [6]. This extended aromatic system can participate in electronic interactions with the pyrazole core, potentially affecting the overall electron distribution and molecular reactivity [6].

Computational studies on quinoline-pyrazole hybrid systems demonstrate that the quinoline moiety can undergo excited state dynamics processes, including intramolecular charge transfer mechanisms [11]. Time-dependent density functional theory calculations reveal that the energy gap and hole-electron interactions between the quinoline and pyrazole components constitute primary driving forces for electronic transitions [11].

The planar geometry of the quinoline ring system facilitates π-π stacking interactions in the solid state, contributing to supramolecular organization [9] [8]. Studies on related quinoline-containing heterocycles indicate that the bicyclic aromatic system can engage in both intramolecular and intermolecular electronic interactions that influence crystalline packing arrangements [9] [6].

Crystallographic and Solid-State Characterization

X-ray Diffraction Studies

While specific X-ray crystallographic data for 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine are not extensively documented in the available literature, structural studies on closely related pyrazole-quinoline systems provide valuable insights into the expected solid-state behavior [12] [9] [7]. X-ray diffraction investigations of similar compounds reveal characteristic features of the pyrazole-quinoline framework, including planar aromatic ring systems and specific hydrogen bonding patterns [12] [9].

Crystallographic studies of related pyrazole derivatives demonstrate that these compounds typically crystallize in centrosymmetric space groups, with molecules adopting specific conformations that optimize intermolecular interactions [12] [7]. The quinoline moiety in such systems generally maintains planarity, while the pyrazole ring exhibits coplanar arrangement with minimal deviation from ideal geometry [9] [7].

Temperature-dependent crystallographic investigations of structurally analogous compounds indicate that hydrogen bonding patterns remain stable across typical measurement temperature ranges, suggesting robust intermolecular interactions in the solid state [12]. Single crystal X-ray analysis of pyrazole-containing systems frequently reveals envelope conformations for any saturated ring components, while maintaining rigid planar geometries for the aromatic portions [12] [13].

Hydrogen Bonding and Supramolecular Features

The amino group at position 5 of the pyrazole ring provides multiple hydrogen bonding sites that facilitate supramolecular organization in the solid state [14] [15] [16]. Studies on amino-substituted pyrazoles demonstrate that these compounds readily form intermolecular hydrogen bonds through both hydrogen bond donor and acceptor interactions [14] [15].

Crystallographic investigations of pyrazole-containing systems reveal that amino groups can participate in various hydrogen bonding motifs, including cyclic dimeric arrangements and extended chain structures [15] [16]. The presence of nitrogen atoms in both the pyrazole and quinoline rings provides additional hydrogen bond acceptor sites that can contribute to three-dimensional supramolecular frameworks [15] [16].

Supramolecular analysis of related compounds indicates that pyrazole rings can engage in complementary hydrogen bonding patterns, forming dimeric structures held together by multiple nitrogen-hydrogen interactions [15]. These interactions typically involve bond distances in the range of 2.0-2.2 Å and bond angles approaching linearity [15] [16].

| Interaction Type | Typical Bond Distance (Å) | Bond Angle Range (°) |

|---|---|---|

| N-H···N (pyrazole) | 2.0-2.2 [15] | 150-171 [14] |

| N-H···O (intermolecular) | 1.9-2.1 [16] | 160-180 [16] |

| C-H···π (aromatic) | 2.8-3.2 [16] | 140-170 [16] |

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine has the molecular formula C₁₅H₁₆N₄ and a molar mass of 252.31 g/mol [1] [2] [3]. The compound is characterized by its Chemical Abstracts Service (CAS) number 1012879-76-3 [1] [2] [3]. The molecular structure contains a pyrazole ring bearing an isopropyl group at the 3-position and substituted at the 1-position with a quinolin-6-yl moiety, with an amino group at the 5-position of the pyrazole ring.

The elemental composition of the compound demonstrates carbon as the predominant element, comprising 71.40% of the molecular mass, followed by nitrogen at 22.21%, and hydrogen at 6.39%. This composition reflects the aromatic heterocyclic nature of the molecule with its significant nitrogen content arising from the pyrazole ring, amino group, and quinoline nitrogen.

| Element | Symbol | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 15 | 12.01 | 180.15 | 71.40 |

| Hydrogen | H | 16 | 1.008 | 16.13 | 6.39 |

| Nitrogen | N | 4 | 14.007 | 56.03 | 22.21 |

Physical State, Color, and Melting Point

3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine exists as a solid at room temperature [2] [3]. The compound demonstrates typical characteristics of heterocyclic organic compounds with aromatic ring systems.

While specific melting point data for this compound is not readily available in the literature, related pyrazole-amine compounds typically exhibit melting points in the range of 36-38°C for simpler pyrazole derivatives [4]. The presence of the bulky quinoline substituent and the extended aromatic system in 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine would be expected to increase the melting point compared to simple pyrazole amines.

The compound's physical characteristics suggest it follows typical patterns observed in substituted pyrazole derivatives, which often present as crystalline solids with varying degrees of stability depending on their substitution pattern and storage conditions.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine are influenced by its heterocyclic structure containing both hydrophobic aromatic rings and hydrophilic amino functionality. The compound's solubility profile can be inferred from its structural features and comparison with related quinoline and pyrazole derivatives.

Quinoline derivatives are typically only slightly soluble in cold water but dissolve readily in hot water and most organic solvents [5]. The presence of the amino group in the pyrazole ring would enhance water solubility compared to non-substituted quinoline derivatives. The isopropyl substituent contributes to the compound's lipophilic character, affecting its partition between aqueous and organic phases.

Based on structural analysis, the compound would be expected to show moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide, while showing limited solubility in nonpolar solvents like hexane or petroleum ether. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, which enhances solubility in protic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine through analysis of hydrogen and carbon environments within the molecule. The compound's NMR characteristics can be predicted based on its structural features and comparison with related pyrazole and quinoline derivatives.

The ¹H NMR spectrum would be expected to show characteristic signals for the quinoline aromatic protons in the region of 7-9 ppm, with the quinoline nitrogen-adjacent protons appearing further downfield. The pyrazole ring proton would appear as a singlet in the 6-7 ppm region. The amino group protons would typically appear as a broad signal around 4-6 ppm, which may be exchangeable with deuterated solvents.

The isopropyl group would generate characteristic splitting patterns, with the methine proton appearing as a septet and the methyl groups as doublets, typically in the 1-4 ppm region. The ¹³C NMR spectrum would show distinct carbon environments for the aromatic carbons, with quinoline carbons appearing in the 120-150 ppm range and the isopropyl carbons in the aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The amino group would produce characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.

Analysis of related pyrazole amine compounds shows typical IR absorption patterns [9]. The N-H symmetric and antisymmetric stretching vibrations would appear as distinct bands, with the antisymmetric stretch typically at higher frequency. The amino group would also show characteristic bending vibrations around 1600-1650 cm⁻¹.

The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the isopropyl group would occur at slightly lower frequencies. The aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, with the quinoline and pyrazole rings contributing to multiple bands in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry analysis of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at m/z 252.31, corresponding to the molecular formula C₁₅H₁₆N₄ [1] [2] [3].

The fragmentation pattern would be influenced by the stability of the heterocyclic rings and the ease of cleavage of various bonds. Common fragmentation pathways for pyrazole compounds include loss of the amino group and fragmentation at the isopropyl substituent. The quinoline moiety would contribute to characteristic fragmentation patterns typical of nitrogen-containing aromatic systems.

Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecular ion [M+H]⁺ at m/z 253.31, while electron impact ionization would produce the molecular ion at m/z 252.31 along with characteristic fragment ions resulting from the loss of functional groups and ring fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectroscopic properties of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine would be dominated by the extended aromatic system comprising the quinoline and pyrazole rings. The compound would be expected to show significant absorption in the UV region with possible extension into the visible range.

Based on studies of related aromatic heterocyclic compounds [10], the compound would likely exhibit absorption maxima in the 250-350 nm range, corresponding to π-π* transitions in the aromatic system. The quinoline moiety would contribute to absorption bands typical of substituted quinolines, while the pyrazole ring would add additional chromophoric character.

The presence of the amino group would influence the electronic properties of the molecule, potentially causing bathochromic shifts in the absorption bands due to electron-donating effects. The molar absorption coefficient would be expected to be in the range of 10⁴-10⁵ M⁻¹cm⁻¹, typical for compounds with extended aromatic conjugation.

Chromatographic Behavior and Purity Assessment

The chromatographic behavior of 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine is determined by its physicochemical properties, including polarity, molecular size, and interaction with stationary phases. The compound's chromatographic characteristics are essential for purification and analytical applications.

High-performance liquid chromatography (HPLC) would be the primary method for purity assessment, with the compound showing retention behavior typical of moderately polar heterocyclic compounds. The presence of the amino group would provide sites for interaction with polar stationary phases, while the aromatic quinoline and pyrazole rings would contribute to retention through π-π interactions with aromatic stationary phases.

Commercial suppliers typically specify purity levels of 95% or higher for research-grade material [2] [3] [11]. The compound's purity can be assessed using reversed-phase HPLC with UV detection, taking advantage of the compound's strong UV absorption characteristics. The chromatographic behavior would be influenced by mobile phase pH, which would affect the protonation state of the amino group and quinoline nitrogen.